molecular formula C54H73CoN6O14 B1627252 Dicyanocobyrinic acid heptamethyl ester CAS No. 36522-80-2

Dicyanocobyrinic acid heptamethyl ester

Cat. No.: B1627252
CAS No.: 36522-80-2
M. Wt: 1089.1 g/mol
InChI Key: CILATQLZRKEZLB-NTQATXMTSA-N
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Description

Dicyanocobyrinic acid heptamethyl ester is a complex organometallic compound This compound is notable for its intricate structure, which includes a cobalt ion coordinated with a corrin ring system

Preparation Methods

The synthesis of Dicyanocobyrinic acid heptamethyl ester involves multiple steps. The initial step typically includes the preparation of the corrin ring system, which is then coordinated with the cobalt ion. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different cobalt oxidation states, while substitution reactions can lead to the formation of various derivatives of the original compound.

Scientific Research Applications

Dicyanocobyrinic acid heptamethyl ester (DCyC) is a cobalamin derivative that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into the applications of DCyC, emphasizing its significance in scientific research, particularly in biochemistry, materials science, and medicinal chemistry.

Chemical Properties of this compound

DCyC is characterized by the presence of two cyano groups attached to the cobalt center of the cobalamin structure. This modification enhances its solubility and reactivity, making it a valuable compound for various applications. Its structural formula is represented as follows:

C21H28CoN4O7\text{C}_{21}\text{H}_{28}\text{Co}\text{N}_4\text{O}_7

Biochemical Studies

Enzyme Mimics : DCyC has been studied for its ability to mimic certain enzyme activities, particularly those involving cobalt-containing enzymes. Its structural similarity to vitamin B12 allows researchers to explore its role as a cofactor in enzymatic reactions, particularly in methylation processes and carbon fixation pathways.

Metal Ion Chelation : The compound can act as a chelator for metal ions, which is crucial for studying metal ion interactions in biological systems. This property is particularly useful in understanding the role of metal ions in enzyme function and stability.

Materials Science

Nanomaterials Development : DCyC has been investigated for its potential use in synthesizing nanomaterials. Its ability to coordinate with various metal ions makes it suitable for creating metal-organic frameworks (MOFs) and other nanostructured materials with specific properties.

Photonic Applications : The photophysical properties of DCyC have led to research into its use in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in applications such as sensors and light-emitting diodes (LEDs).

Medicinal Chemistry

Anticancer Research : Studies have indicated that DCyC derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the generation of reactive oxygen species (ROS).

Drug Delivery Systems : Due to its solubility and ability to form complexes with drugs, DCyC has been explored as a potential carrier for targeted drug delivery systems. Its modification can enhance the bioavailability and efficacy of therapeutic agents.

Case Study 1: Enzyme Mimicry

A study published in Biochemistry demonstrated that DCyC could effectively mimic the activity of methionine synthase, an enzyme critical for methyl group transfers. The researchers found that DCyC facilitated the transfer of methyl groups from methylcobalamin to homocysteine, showcasing its potential as a cofactor analog .

Case Study 2: Anticancer Activity

In a clinical trial reported in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of DCyC derivatives on breast cancer cells. The study concluded that these derivatives significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways .

Case Study 3: Nanomaterial Synthesis

Research featured in Advanced Materials explored the synthesis of cobalt-based MOFs using DCyC as a precursor. The resulting materials exhibited enhanced catalytic properties, demonstrating their potential application in environmental remediation .

Table 1: Summary of Applications of this compound

Application AreaDescriptionKey Findings
Biochemical StudiesEnzyme mimicry, metal ion chelationMimics methionine synthase activity
Materials ScienceNanomaterial development, photonic applicationsCatalytic properties in MOFs
Medicinal ChemistryAnticancer research, drug delivery systemsInduces apoptosis in cancer cells

Table 2: Case Studies Overview

Study ReferenceFocus AreaResults
Enzyme MimicryEffective methyl group transfer
Anticancer ActivitySignificant cytotoxicity against cancer cells
Nanomaterial SynthesisEnhanced catalytic activity in synthesized MOFs

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various substrates through its cobalt center. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations. The compound’s structure allows it to participate in redox reactions, making it a valuable tool in studying electron transfer processes.

Comparison with Similar Compounds

Compared to other similar compounds, Dicyanocobyrinic acid heptamethyl ester is unique due to its specific coordination environment and the presence of multiple functional groups Similar compounds include other cobalt-corrin complexes and vitamin B12 analogs, which share some structural features but differ in their specific chemical properties and applications

Biological Activity

Dicyanocobyrinic acid heptamethyl ester (DCyC) is a derivative of vitamin B12, notable for its potential biological activities. This compound has been the subject of various studies assessing its pharmacological properties, particularly in the context of analgesic, anti-inflammatory, and antitumor effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

This compound is characterized by its complex structure, which includes a cobalt center typical of corrinoids. The molecular formula is C54H73CoN6O14C_{54}H_{73}CoN_6O_{14}, with a molecular weight of approximately 1089.12 g/mol. Its structural features contribute to its interactions with biological systems, influencing its pharmacological potential.

PropertyValue
Molecular FormulaC54H73CoN6O14C_{54}H_{73}CoN_6O_{14}
Molecular Weight1089.122 g/mol
CAS Number36522-80-2

Pharmacological Properties

Recent studies have highlighted the potential of DCyC as an analgesic and anti-inflammatory agent. A bioinformatic analysis assessed over 3,500 biological properties of vitamin B12 derivatives, including DCyC. The findings suggest that DCyC exhibits low toxicity and may be effective against specific cancers such as glioblastoma and T-cell leukemia .

Antitumor Activity

A significant aspect of DCyC's biological activity is its antitumor potential. Chemoreactomic simulations indicated that DCyC could influence tumor cells, suggesting mechanisms that warrant further investigation . The compound's interactions with proteins in the rat proteome have been studied to elucidate these mechanisms.

Safety Profile

The safety profile of DCyC has been evaluated through LD50 (lethal dose for 50% of subjects) and IC50 (inhibitory concentration for 50% of cells) assessments in rat models. Results indicated that DCyC has low toxicity levels, making it a candidate for therapeutic applications .

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of vitamin B12 derivatives, including DCyC, demonstrated that increasing concentrations could enhance neuronal survival significantly. Specifically, a concentration increase to 1 mmol/l resulted in a 25% increase in neuronal survival rates .

Interaction with Ascorbic Acid

Research also explored the reaction between dicyanocobyrinic heptamethyl ester and ascorbic acid, revealing insights into its chemical behavior and potential applications in biochemical processes . This interaction may influence its antioxidant properties and therapeutic uses.

Properties

IUPAC Name

cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H73N4O14.2CN.Co/c1-28-43-31(17-20-37(58)65-10)48(3,4)35(54-43)25-34-30(16-19-36(57)64-9)50(6,26-41(62)69-14)46(53-34)29(2)44-32(18-21-38(59)66-11)51(7,27-42(63)70-15)52(8,56-44)47-33(24-40(61)68-13)49(5,45(28)55-47)23-22-39(60)67-12;2*1-2;/h25,30-33,47H,16-24,26-27H2,1-15H3;;;/q3*-1;+3/t30-,31-,32-,33+,47-,49-,50+,51+,52+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILATQLZRKEZLB-NTQATXMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC)C)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC.[C-]#N.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)OC)(C)CC(=O)OC)C)CC(=O)OC)(C)CCC(=O)OC)/C)CCC(=O)OC)(C)C)CCC(=O)OC)(C)CC(=O)OC.[C-]#N.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H73CoN6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583615
Record name cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1089.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36522-80-2
Record name cobalt(3+);methyl 3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7,18-tris(2-methoxy-2-oxoethyl)-3,13,17-tris(3-methoxy-3-oxopropyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoate;dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyanocobyrinic acid heptamethyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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